molecular formula C10H13Cl2N3 B3012350 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 55299-98-4

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride

Cat. No.: B3012350
CAS No.: 55299-98-4
M. Wt: 246.14
InChI Key: JTWCVYRFBWQVJI-UHFFFAOYSA-N
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Description

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a heterocyclic compound with a fused imidazoquinoline ring system. This compound is known for its significant biological activities and is used in various scientific research applications. Its molecular formula is C10H13Cl2N3, and it has a molecular weight of 246.14 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with glyoxal in the presence of an acid catalyst to form the imidazoquinoline core. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the imidazoquinoline core .

Scientific Research Applications

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological pathways, including:

Comparison with Similar Compounds

3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Properties

IUPAC Name

6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9;;/h3-4,6,11H,1-2,5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWCVYRFBWQVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2N=CN3)NC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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